molecular formula C12H16INO5 B4044865 [2-(2-iodophenoxy)ethyl]dimethylamine oxalate

[2-(2-iodophenoxy)ethyl]dimethylamine oxalate

Cat. No.: B4044865
M. Wt: 381.16 g/mol
InChI Key: SKKIEIDPAYYRPE-UHFFFAOYSA-N
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Description

[2-(2-iodophenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C12H16INO5 and its molecular weight is 381.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.00732 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis and Reaction Mechanisms

  • Synthesis Techniques : Research has shown methods for synthesizing related compounds through copper(I)-catalyzed tandem transformations, employing specific catalyst systems for C-S coupling and C-H functionalization. These processes highlight the versatility and potential for creating complex molecules from simpler precursors, which could be relevant for the synthesis or modification of “[2-(2-iodophenoxy)ethyl]dimethylamine oxalate” (Runsheng Xu et al., 2010).

Environmental and Photocatalytic Applications

  • Oxidation Processes : Studies have explored the complete oxidation of organic compounds in water using photoassisted Fenton reactions, which involve the generation of reactive oxygen species under UV light. This process leads to the mineralization of contaminants to less harmful products, such as CO2 and inorganic acids, demonstrating the potential for environmental remediation applications (J. Pignatello & Yunfu. Sun, 1995).

Catalysis and Material Science

  • Catalytic Applications : Research on the catalytic hydroxylation of (hetero)aryl halides under mild conditions has been conducted, using copper catalysts and specific ligands to achieve high yields of hydroxylated products. This indicates the potential for catalytic applications in organic synthesis and industrial processes, possibly relevant to modifications of compounds like “this compound” (Shanghua Xia et al., 2016).

Polymer and Membrane Technology

  • Polymer Synthesis : Studies on the synthesis of polymers with specific functionalities, such as sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups, offer insights into creating materials with tailored properties. These materials have applications in membrane technology and ion exchange systems, suggesting potential areas of research for related compounds (Qiang Zhang et al., 2010).

Properties

IUPAC Name

2-(2-iodophenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO.C2H2O4/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;3-1(4)2(5)6/h3-6H,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKIEIDPAYYRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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